molecular formula C15H16N2O B2893907 4-amino-N-(2,4-dimethylphenyl)benzamide CAS No. 97042-49-4

4-amino-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B2893907
CAS No.: 97042-49-4
M. Wt: 240.306
InChI Key: COHBFYZYNSVTOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzamide involves several steps. One common method includes the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzamide . The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(2,4-dimethylphenyl)benzamide is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,4-dimethylphenyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential pharmacological uses set it apart from other similar compounds .

Properties

IUPAC Name

4-amino-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHBFYZYNSVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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